1-苄基-2,3-哌嗪二酮

描述

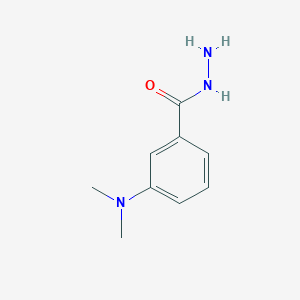

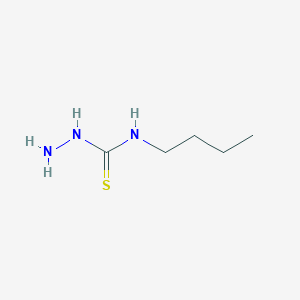

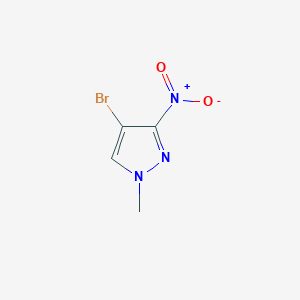

1-Benzyl-2,3-piperazinedione is a chemical compound that belongs to the class of organic compounds known as piperazinediones. These compounds are characterized by a six-membered ring containing two nitrogen atoms opposite each other and two keto groups (carbonyl groups) on the adjacent carbon atoms. The benzyl group attached to the nitrogen atom of the piperazine ring adds to the complexity of the molecule, potentially affecting its reactivity and physical properties.

Synthesis Analysis

The synthesis of related piperazinedione derivatives has been explored in various studies. For instance, the preparation of 2,4-piperidinedione-3-carboxylic acid methyl ester was achieved through a Dieckmann reaction, followed by decarbomethoxylation and alkylation studies . Another study reported the synthesis of geometric isomers of dibenzylidene piperazinediones by condensation reactions . Additionally, the synthesis of 1-benzenesulfonyl-4-benzhydryl-piperazine was accomplished using benzenesulfonyl chloride . These methods highlight the versatility of piperazine derivatives in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of piperazine derivatives has been determined using various spectroscopic techniques and X-ray crystallography. For example, the structure of 1-benzenesulfonyl-4-benzhydryl-piperazine was elucidated, revealing a chair conformation of the piperazine ring and a distorted tetrahedral geometry around the sulfur atom . Similarly, the structure of 1-(p-fluorophenylmethyl)-2-(4-methyl-1-piperazinyl)-1H-benzimidazole hydrogen fumarate was determined, showing a chair conformation for the piperazine ring and a nearly planar benzimidazole ring .

Chemical Reactions Analysis

Piperazinediones undergo various chemical reactions, which are essential for their application in synthesizing pharmacologically active compounds. For instance, the reactivity of 2,4-piperidinedione-3-carboxylic acid ester was investigated, revealing its potential in the synthesis of natural products and compounds with pharmacological interest . The synthesis of 5-benzyl-4,5,6,7-tetrahydropyrazolo [1,5-a] piperazine involved a sequence of condensation, oxidation, reductive amination, chlorination, and cyclization .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazinediones are influenced by their molecular structure. The presence of rotamers, as observed in the NMR spectra of some derivatives, indicates the flexibility of these molecules . The intermolecular hydrogen bonding, as seen in the crystal structure of some compounds, can affect their solubility and stability . The antibacterial activities of certain benzene derivatives against S. aureus and E. coli suggest that these compounds can interact with biological systems, which is an important consideration for their potential therapeutic applications .

科学研究应用

氧化性能和反应

1-苄基-2,3-哌嗪二酮在氧化反应中表现出有趣的性质。研究表明,类似1,4-二苄基哌嗪和其衍生物,包括1-苄基哌嗪,可以被氧化为各种含氧衍生物,如无环二甲酰胺,苯甲醛和苯甲酸。这些结果突显了该化合物在复杂有机合成和化学转化中的潜力 (Petride et al., 2006)。

晶体工程和氢键关联

1-苄基-2,3-哌嗪二酮在晶体工程中具有应用。涉及类似化合物的研究,如1,4-哌嗪-2,5-二酮,已经证明了不同多形晶体形式的形成。这些形式展示了多样的氢键网络,对于理解分子相互作用和设计具有特定性质的材料至关重要 (Weatherhead-Kloster et al., 2005)。

结构表征

对1-苄基-2,3-哌嗪二酮衍生物,如1,4-二(2-甲氧基苯基)-2,5-哌嗪二酮的结构表征已经得到广泛研究。这些研究包括分析晶体结构,确定分子构象,并理解涉及的分子间力。这些信息对于药物和材料科学的发展是宝贵的 (Zhang et al., 2007)。

合成和表征

已经探索了各种哌嗪二酮的合成和表征,包括与1-苄基-2,3-哌嗪二酮相关的化合物。这些化合物由于其结构性质和生物活性,显示出在新药物开发中的潜力。在这一领域的研究有助于发现新的治疗剂和了解其机制 (Mancilla et al., 2002)。

生物医学应用

1-苄基-2,3-哌嗪二酮及其衍生物在生物医学领域具有潜在应用。例如,涉及类似化合物在生物可降解微胶束纳米颗粒合成的研究展示了它们在药物传递和组织工程中的潜力。这些应用对于开发新的医疗技术和治疗手段至关重要 (Salmanpour et al., 2017)。

属性

IUPAC Name |

1-benzylpiperazine-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c14-10-11(15)13(7-6-12-10)8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROSYHDWYHBPYST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)C(=O)N1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50367317 | |

| Record name | 1-Benzyl-2,3-piperazinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50367317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-2,3-piperazinedione | |

CAS RN |

63352-56-7 | |

| Record name | 1-Benzyl-2,3-piperazinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50367317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one](/img/structure/B1271187.png)

![[(3aR,4R,5R,6aS)-4-[(E)-4-(3-chlorophenoxy)-3-oxobut-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B1271197.png)

![4-[2-(4-Bromophenoxy)ethyl]morpholine](/img/structure/B1271218.png)